

Cefoxazole: A Deep Dive into its Molecular Structure and Activity Relationship

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Compound of Interest		
Compound Name:	Cefoxazole	
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For Researchers, Scientists, and Drug Development Professionals

Cefoxazole, a second-generation cephamycin antibiotic, has long been a subject of interest in the field of antimicrobial research due to its broad spectrum of activity, particularly against anaerobic bacteria, and its notable stability against β-lactamase enzymes. This technical guide provides an in-depth analysis of the intricate relationship between the molecular structure of **Cefoxazole** and its antimicrobial activity, offering valuable insights for researchers and professionals involved in drug discovery and development.

Core Molecular Structure and Key Functional Groups

Cefoxazole's chemical backbone is the 7-aminocephalosporanic acid nucleus, a common feature of cephalosporin antibiotics. However, two key structural modifications distinguish **Cefoxazole** and are pivotal to its unique activity profile: a methoxy group at the C7- α position and a carbamoyloxymethyl group at the C3 position of the dihydrothiazine ring.

The central mechanism of action for all β -lactam antibiotics, including **Cefoxazole**, is the inhibition of bacterial cell wall synthesis.[1] This is achieved through the covalent binding of the β -lactam ring to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1] This binding inactivates the PBPs, leading to a compromised cell wall and ultimately, bacterial cell lysis.



The Crucial Role of the C7- α Methoxy Group: Conferring β -Lactamase Stability

A significant challenge in antibacterial therapy is the evolution of bacterial resistance, often mediated by β -lactamase enzymes that hydrolyze and inactivate the β -lactam ring of antibiotics. **Cefoxazole** exhibits remarkable stability against a wide range of β -lactamases, a property directly attributed to the presence of the C7- α methoxy group.[2][3] This steric hindrance protects the β -lactam ring from enzymatic degradation, allowing **Cefoxazole** to remain active against many β -lactamase-producing bacterial strains.[4][5][6][7]

Structure-Activity Relationship at the C3 Side Chain

The C3 side chain of cephalosporins plays a crucial role in modulating their pharmacokinetic and pharmacodynamic properties. In **Cefoxazole**, the carbamoyloxymethyl group at this position influences its metabolic stability and spectrum of activity.[2][8][9] Modifications to this side chain can significantly impact the compound's interaction with PBPs and its overall antibacterial efficacy.[8][9][10]

Quantitative Analysis of Cefoxazole's Antimicrobial Activity

The in vitro activity of **Cefoxazole** is quantified by its Minimum Inhibitory Concentration (MIC) against various bacterial species. The following tables summarize representative MIC data for **Cefoxazole** against key Gram-positive and Gram-negative pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of **Cefoxazole** against Selected Bacterial Strains



Bacterial Species	Strain	MIC (μg/mL)
Staphylococcus aureus	ATCC 29213	2
Escherichia coli	ATCC 25922	4
Klebsiella pneumoniae	ATCC 13883	8
Pseudomonas aeruginosa	ATCC 27853	>64
Bacteroides fragilis	ATCC 25285	8

Note: MIC values can vary depending on the specific strain and testing methodology.

Penicillin-Binding Protein (PBP) Affinity: The Molecular Target

The efficacy of **Cefoxazole** is directly linked to its affinity for various PBPs. The 50% inhibitory concentration (IC50) is a measure of the drug concentration required to inhibit 50% of the PBP activity.

Table 2: Penicillin-Binding Protein (PBP) IC50 Values for Cefoxazole

Bacterial Species	PBP	IC50 (µg/mL)
Escherichia coli	PBP 1a/1b	5
PBP 2	10	
PBP 3	1	_
Staphylococcus aureus	PBP 1	2
PBP 2	5	
PBP 3	3	_
PBP 4	0.5	_

Note: IC50 values are indicative and can vary between studies. Cefoxitin has been noted to have a high affinity for PBP4 in S. aureus.[11]



Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

- Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Cefoxazole in a suitable solvent at a high concentration.
- Serial Dilutions: Perform two-fold serial dilutions of the Cefoxazole stock solution in a 96well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
- Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5
 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵
 colony-forming units (CFU)/mL in each well.
- Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation: Incubate the plates at 35-37°C for 16-20 hours.
- Reading Results: The MIC is the lowest concentration of Cefoxazole that completely inhibits visible bacterial growth.

Penicillin-Binding Protein (PBP) Competition Assay

This assay determines the affinity of an unlabeled antibiotic for PBPs by measuring its ability to compete with a radiolabeled or fluorescently tagged penicillin for binding to these proteins.

Protocol:

• Membrane Preparation: Isolate bacterial cell membranes containing the PBPs.

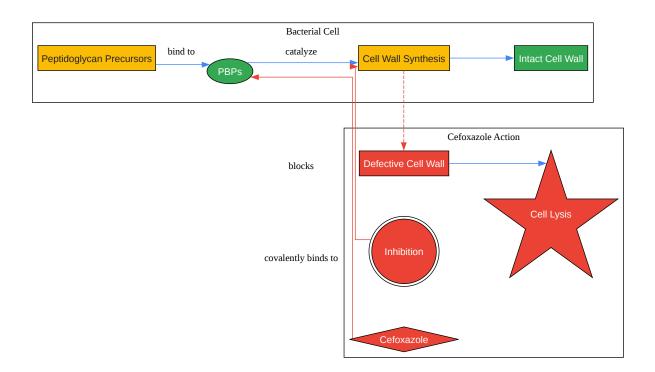


- Competition Reaction: Incubate the membrane preparation with various concentrations of unlabeled Cefoxazole.
- Labeling: Add a fixed concentration of radiolabeled or fluorescently labeled penicillin (e.g., [3H]penicillin G or Bocillin FL) to the mixture and incubate to allow binding to the remaining available PBPs.
- SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Detection: Visualize the labeled PBPs by autoradiography (for radiolabeled penicillin) or fluorescence scanning (for fluorescently labeled penicillin).
- Quantification: Quantify the intensity of the PBP bands. The IC50 value is the concentration
 of Cefoxazole that reduces the binding of the labeled penicillin by 50%.

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate fundamental concepts and workflows related to **Cefoxazole**'s activity and evaluation.

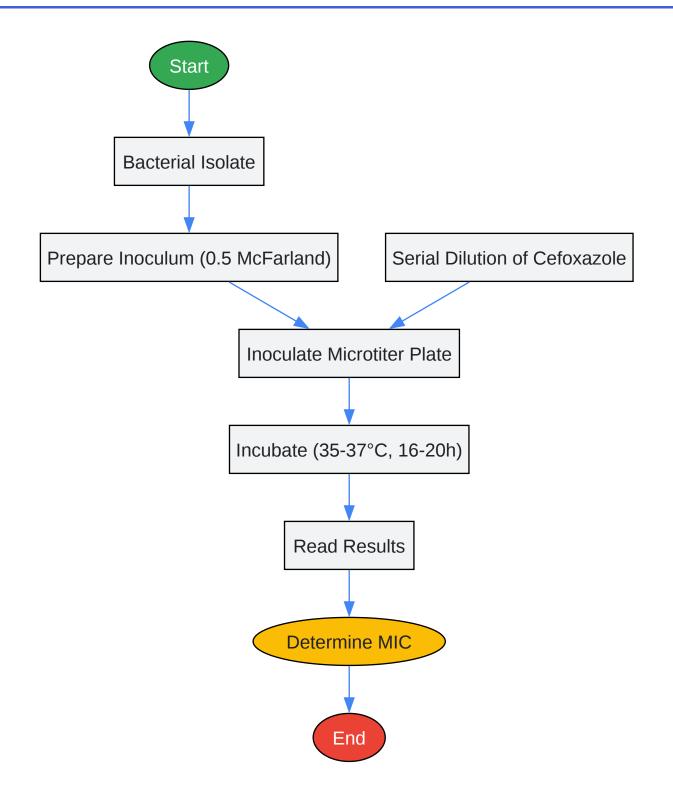




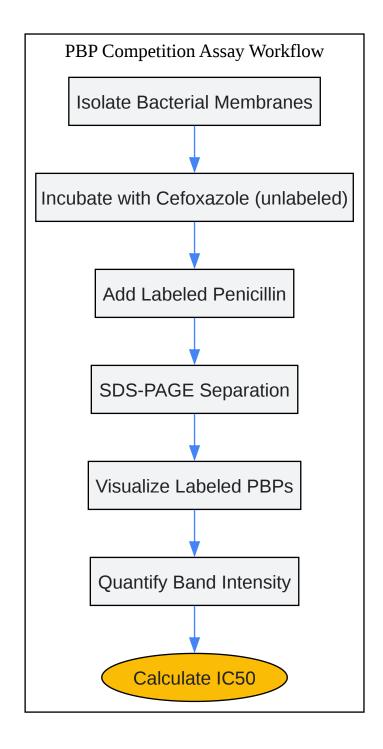
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Diagram 1: **Cefoxazole**'s Mechanism of Action.









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